molecular formula C12H15ClO3 B1345117 Ethyl 4-(3-chlorophenoxy)butanoate CAS No. 37483-53-7

Ethyl 4-(3-chlorophenoxy)butanoate

Cat. No.: B1345117
CAS No.: 37483-53-7
M. Wt: 242.7 g/mol
InChI Key: XHLJBGLIWSMMOV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenoxy)butanoate is an organic compound with the molecular formula C12H15ClO3. It is an ester derived from butanoic acid and 3-chlorophenol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

Ethyl 4-(3-chlorophenoxy)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.

    Agriculture: It can be utilized in the synthesis of agrochemicals and pesticides.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

Safety and Hazards

While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(3-chlorophenoxy)butanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases, which are involved in redox reactions. The compound’s ester group can undergo hydrolysis, leading to the formation of butanoic acid and 3-chlorophenol, both of which can further participate in metabolic pathways. Additionally, this compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression. The compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound has been found to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain esterases, leading to an accumulation of ester substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can degrade into its constituent components, which may have different biochemical properties. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce butanoic acid and 3-chlorophenol, which can enter various biochemical pathways. The compound can also influence the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of key metabolites. Additionally, this compound can affect metabolic flux by altering the rate of specific biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation can affect the compound’s activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-chlorophenoxy)butanoate can be synthesized through the esterification of 4-(3-chlorophenoxy)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-(3-chlorophenoxy)butanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: 4-(3-chlorophenoxy)butanoic acid and ethanol.

    Reduction: 4-(3-chlorophenoxy)butanol.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenoxy)butanoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a prodrug, releasing the active 4-(3-chlorophenoxy)butanoic acid upon hydrolysis. This active form can then interact with biological pathways, such as enzyme inhibition or receptor binding, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-chlorophenoxy)butanoate: Similar structure but with the chlorine atom at the 4-position of the phenoxy group.

    Ethyl 4-(2-chlorophenoxy)butanoate: Similar structure but with the chlorine atom at the 2-position of the phenoxy group.

    Ethyl 4-(3-bromophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 4-(3-chlorophenoxy)butanoate is unique due to the specific positioning of the chlorine atom at the 3-position of the phenoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJBGLIWSMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190931
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37483-53-7
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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